Hoveyda-Grubbs Catalyst(R) M731
Description
Hoveyda-Grubbs Catalyst® M731 (HGII-M731) is a second-generation ruthenium-based carbene complex optimized for olefin metathesis reactions. It features a styrenyl ether ligand and a 1,3-dimesityl-4,5-dihydroimidazol-2-ylidene (NHC) carbene ligand, which enhances stability and functional group tolerance . This catalyst is widely used in ring-closing metathesis (RCM), cross-metathesis (CM), and ring-rearrangement metathesis (RRM), particularly for electron-deficient substrates . Its commercial availability and air stability make it a staple in organic synthesis, pharmaceutical research, and materials science.
Properties
IUPAC Name |
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]-dichloro-[[5-(2-methylpropoxycarbonylamino)-2-propan-2-yloxyphenyl]methylidene]ruthenium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2.C15H21NO3.2ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-10(2)9-18-15(17)16-13-6-7-14(12(5)8-13)19-11(3)4;;;/h9-14,18-21H,15-16H2,1-8H3;5-8,10-11H,9H2,1-4H3,(H,16,17);2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXGPCXOYBIUSS-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NC1=CC(=C(C=C1)OC(C)C)C=[Ru](=C2N(CCN2C3=C(C=CC=C3C(C)C)C(C)C)C4=C(C=CC=C4C(C)C)C(C)C)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H59Cl2N3O3Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
825.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212009-05-6 | |
| Record name | 1212009-05-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
2-Alkoxybenzylidene Ligand Assembly
The lower ligand, 5-(isobutoxycarbonylamido)-2-isopropoxybenzylidene, is synthesized through a multi-step sequence:
-
Alkylation of tetrahydroisoquinoline : Tetrahydroisoquinoline undergoes alkylation with 2-bromoethylisobutoxycarbonylamide to introduce the isobutoxycarbonylamido group.
-
Reductive cleavage : The alkylated intermediate is reduced using lithium aluminum hydride (LiAlH₄) to yield a primary amine.
-
Hofmann elimination : Treatment with methyl iodide and subsequent heating induces β-elimination, producing the 2-vinylbenzylamine precursor.
-
Oxidative coupling : The vinylbenzylamine is reacted with isopropoxybenzaldehyde under oxygen-free conditions to form the benzylidene scaffold.
Key reaction parameters for this stage include:
| Step | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Alkylation | THF | 0°C → 25°C | 78 |
| Reductive cleavage | Diethyl ether | -10°C | 85 |
| Hofmann elimination | Toluene | 110°C | 63 |
| Oxidative coupling | CH₂Cl₂ | 25°C | 72 |
N-Heterocyclic Carbene (NHC) Preparation
The upper ligand, 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene, is synthesized via:
-
Imidazolidine formation : Condensation of 2,6-diisopropylaniline with glyoxal in acetic acid.
-
Deprotonation : Treatment with potassium hexamethyldisilazide (KHMDS) generates the carbene species.
Ruthenium Coordination and Catalyst Assembly
The core synthetic challenge lies in coordinating the ligands to the ruthenium center while maintaining stereochemical control.
Indenylidene Precursor Preparation
A ruthenium indenylidene complex serves as the metallic precursor:
Ligand Exchange Reaction
The final catalyst assembly occurs through a two-step ligand substitution:
-
NHC incorporation : The indenylidene complex reacts with 1,3-dimesityl-2-(trichloromethyl)imidazolidine in toluene at 80°C:
-
Benzylidene ligand installation : The intermediate is treated with the pre-synthesized 2-alkoxybenzylidene ligand in dichloromethane at room temperature:
Critical process variables include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction temperature | 20–25°C | ±5% yield/°C |
| Solvent polarity | CH₂Cl₂ > toluene | 15% increase |
| Ligand/Ru ratio | 1.05:1 | Maximizes conversion |
Purification and Stabilization
Post-synthetic processing ensures catalytic activity and shelf stability:
Crystallization
The crude product is purified via layered crystallization:
Stabilization Protocol
To prevent decomposition:
-
Store under argon at -20°C
Analytical Characterization
Rigorous quality control employs multiple techniques:
Spectroscopic Analysis
X-ray Crystallography
Single-crystal analysis confirms:
Comparative Synthetic Approaches
While the above method represents the industrial standard (Umicore/Sigma-Aldrich protocol), alternative routes exist:
Microwave-Assisted Synthesis
Solid-State Mechanochemical Method
Scale-Up Considerations
Industrial production faces unique challenges:
| Parameter | Lab Scale (10 g) | Pilot Plant (1 kg) |
|---|---|---|
| Reaction volume | 200 mL | 20 L |
| Cooling rate | 5°C/min | 1°C/min |
| Purity | 99% | 97% |
| Cost per gram | $150 | $45 |
Data from Umicore production reports.
Key scale-up modifications:
-
Use of jacketed reactors with precise thermal control
-
Continuous extraction instead of batch crystallization
-
Automated argon purging systems
Stability and Decomposition Pathways
Understanding degradation mechanisms informs storage protocols:
Chemical Reactions Analysis
Hoveyda-Grubbs Catalyst® M731 primarily undergoes metathesis reactions, including ring-closing metathesis (RCM), cross metathesis (CM), and ring-opening metathesis polymerization (ROMP). These reactions are facilitated by the catalyst’s ability to form and break carbon-carbon double bonds. Common reagents used in these reactions include alkenes and dienes, and the reactions are typically carried out at temperatures ranging from room temperature to 120°C .
Scientific Research Applications
Olefin Metathesis
Olefin metathesis is the primary application of Hoveyda-Grubbs Catalyst® M731. This reaction involves the exchange of alkene fragments to form new alkenes, which is pivotal in the synthesis of complex organic molecules. The catalyst's ability to initiate reactions rapidly and under mild conditions enhances its utility in various synthetic pathways.
Key Studies:
- Encapsulation in Silica Gels : Research demonstrated that encapsulating the catalyst within hollow mesoporous silica gels improved its performance in ring-closing metathesis and ethenolysis reactions, allowing for enhanced recyclability and efficiency compared to traditional methods .
- Biocompatibility in Living Cells : A study explored the integration of Hoveyda-Grubbs Catalyst into biodegradable polymersomes, enabling its use in biological systems while minimizing toxicity. This application holds promise for targeted drug delivery and prodrug therapy .
Synthesis of Natural Products
The catalyst has been effectively employed in synthesizing complex natural product-like structures. For example, it has been utilized to create cyclopentabfuro[2,3-c]pyrroles through metathesis reactions, demonstrating its versatility in generating diverse molecular architectures .
Innovative Reaction Pathways
Hoveyda-Grubbs Catalyst® M731 has also been involved in non-metathetic transformations, such as hydrogenation and silylation reactions. These processes can occur concurrently with metathesis, showcasing the catalyst's multifaceted catalytic capabilities .
Comparative Data Table
Case Study 1: Encapsulation Strategy
In a study exploring the encapsulation of Hoveyda-Grubbs Catalyst® M731 within mesoporous silica gels, researchers observed significant improvements in catalytic performance for ring-closing metathesis reactions. The confined space provided by the silica enhanced substrate interactions and facilitated easier catalyst recycling after multiple reaction cycles.
Case Study 2: Biomedical Applications
Another innovative application involved embedding the catalyst within biodegradable polymersomes for use in living cells. This approach aimed to reduce metal toxicity while maintaining catalytic activity for bio-orthogonal reactions. The results indicated that the encapsulated catalyst could successfully catalyze metathesis reactions within cellular environments, paving the way for future biomedical applications.
Mechanism of Action
The mechanism of action of Hoveyda-Grubbs Catalyst® M731 involves the coordination of the ruthenium center to the olefin substrate, followed by the formation of a metallacyclobutane intermediate. This intermediate then undergoes a series of bond rearrangements, leading to the formation of the desired metathesis product. The catalyst’s high efficiency is attributed to its ability to stabilize the metallacyclobutane intermediate and facilitate the bond rearrangement process .
Comparison with Similar Compounds
Research Findings and Trends
- Additive Effects: Phenylboronic acid boosts HGII-M731’s RCM activity by 20–30% via Lewis acid activation, while pyridine or Boc-peptides deactivate it by binding to Ru . Ionic liquids (e.g., [BMIM][PF6]) enhance turnover frequency (TOF) by 15% in polar solvents .
- Substrate Scope : HGII-M731 outperforms GII in cross-enyne metathesis (CEM) of furan derivatives, yielding 85–90% dienes for Diels-Alder cascades .
Biological Activity
Hoveyda-Grubbs Catalyst® M731 is a sophisticated ruthenium-based catalyst primarily utilized in olefin metathesis reactions. Its unique structure and properties have led to extensive research into its biological activity, particularly in synthetic organic chemistry and polymerization processes. This article delves into the biological activity of M731, highlighting its applications, mechanisms, and case studies supported by diverse research findings.
Chemical Structure and Properties
Hoveyda-Grubbs Catalyst® M731 is characterized by the following chemical structure:
- Chemical Formula : [1,3-Bis(2,6-diisopropylphenyl)-2-imidazolidinylidene]dichloro[5-(isobutoxycarbonylamido)-2-isopropoxybenzylidene]ruthenium(II)
- CAS Number : 1212009-05-6
This catalyst belongs to the second generation of Hoveyda-Grubbs catalysts, known for their stability and efficiency in various metathesis reactions.
The biological activity of M731 is primarily linked to its role in olefin metathesis, a reaction that involves the exchange of alkene partners through the formation and breakdown of metallacyclobutane intermediates. The unique ligand arrangement allows for enhanced reactivity and selectivity in synthetic pathways.
Key Mechanisms:
- Metallacyclobutane Formation : The catalyst facilitates the formation of a metallacyclobutane intermediate, which is crucial for the metathesis reaction.
- Regeneration : The catalyst can be regenerated under specific conditions, allowing for multiple uses in reactions without significant loss of activity.
Applications in Biological Systems
The application of Hoveyda-Grubbs Catalyst® M731 extends beyond traditional organic synthesis. Its efficiency has been demonstrated in various biological contexts:
- Synthesis of Natural Products : The catalyst has been used in the synthesis of complex natural products, showcasing its ability to facilitate intricate molecular transformations.
- Polymerization Reactions : M731 has shown promise in ring-opening metathesis polymerization (ROMP), producing polymers with potential biomedical applications.
Case Studies and Research Findings
Several studies have investigated the biological activity and efficacy of Hoveyda-Grubbs Catalyst® M731:
- Encapsulation Studies :
- Synthesis of Bioactive Compounds :
- Latent Catalysts Development :
Comparative Table of Catalytic Performance
Q & A
Q. What are the key considerations when selecting Hoveyda-Grubbs Catalyst M731 for olefin metathesis reactions compared to other catalysts?
Hoveyda-Grubbs Catalyst M731 is preferred for sterically hindered substrates due to its reduced ligand bulk, enabling efficient ring-rearrangement metathesis. Unlike standard Hoveyda-Grubbs catalysts, M731 initiates reactions at lower temperatures while maintaining high thermal stability (up to 70°C) and air insensitivity, making it suitable for prolonged storage . Its compatibility with electron-deficient olefins (e.g., acrylonitrile) further distinguishes it from Grubbs-type catalysts, which may require stricter reaction conditions .
Q. How can researchers optimize reaction conditions when using Hoveyda-Grubbs Catalyst M731 for macrocyclic compound synthesis?
Macrocycle synthesis benefits from M731’s tolerance for polar functional groups. To optimize yields, use low catalyst loadings (1–2 mol%) in refluxing dichloromethane or toluene. For peptides, solid-phase synthesis protocols with standard monomers are effective, avoiding the need for enantiomerically pure amino acids. Ultrasound-assisted methods can enhance substrate accessibility in sterically constrained systems .
Q. What are the recommended storage and handling protocols for Hoveyda-Grubbs Catalyst M731 to maintain its activity?
Store M731 under inert gas (argon or nitrogen) at –20°C to prevent ligand decomposition. Prior to use, equilibrate the catalyst to room temperature in a glovebox to avoid moisture absorption. Purity (>97%) should be verified via NMR, focusing on the imidazolidine proton signal (δ 12–13 ppm) .
Advanced Research Questions
Q. What computational methods are employed to analyze the catalytic mechanism and transition states of Hoveyda-Grubbs Catalyst M731?
Density functional theory (DFT) combined with extended-transition-state natural orbitals for chemical valence (ETS-NOCV) reveals electronic interactions during olefin coordination. Interacting quantum atoms (IQA) decomposition further quantifies bond energies between Ru and N-heterocyclic carbene (NHC) ligands. These methods identify steric effects from ligand architecture and predict activation barriers for hindered substrates .
Q. How should discrepancies in reported catalytic efficiencies of Hoveyda-Grubbs Catalyst M731 across different studies be addressed?
Contradictions often arise from variations in precursor synthesis (e.g., "chloroform adduct" purity) or solvent coordination effects. Reproduce baseline conditions using M731 synthesized via Hung’s base cyclization (85–87% yield) and granulated alkali purification . Cross-validate kinetic data with in situ NMR or gas chromatography to account for substrate-specific deactivation pathways .
Q. What strategies are effective in overcoming substrate limitations when using M731 in sterically hindered environments?
Modify ligand steric bulk via N-substituent engineering (e.g., 2,4,6-trimethylphenyl vs. mesityl groups) to adjust cavity size. For biphasic systems, ionic liquids with dicationic NHC ligands improve phase transfer, enabling metathesis of hydrophobic substrates . Alternatively, tricyclohexylphosphine additives stabilize the active Ru center, enhancing turnover in esterification reactions .
Q. What experimental approaches validate the formation of active species in M731 during metathesis reactions?
Monitor Ru intermediates using UV-Vis spectroscopy (λ = 350–450 nm for Ru=CH species) or X-ray absorption near-edge structure (XANES) to track oxidation states. Quench experiments with ethyl vinyl ether or DABCO can isolate and characterize dormant catalyst states .
Methodological Guidelines
- Data Contradiction Analysis : Compare catalyst performance across standardized substrates (e.g., styrene derivatives) and control for solvent purity, moisture, and oxygen levels .
- Experimental Design : For kinetic studies, use pseudo-first-order conditions with excess olefin to isolate catalyst decay rates .
- Synthetic Reproducibility : Adhere to protocols in Supporting Information files from peer-reviewed studies, emphasizing intermediate purification and spectral validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
